Dipotassium;tetrabromorhenium;dibromide
Description
Dipotassium tetrabromorhenium dibromide (hypothetical formula: K₂[ReBr₄]Br₂) is a rhenium-based coordination compound containing potassium cations, bromine ligands, and bromide counterions. While direct references to this specific compound are absent in the provided evidence, its structural analogs—such as potassium tetrabromoaurate(III) dihydrate (KAuBr₄·2H₂O) and dipotassium hexafluoromanganate (K₂MnF₆) —suggest a framework where transition metals form anionic complexes stabilized by potassium counterions. Rhenium, a heavy transition metal, often exhibits diverse oxidation states (e.g., Re(III), Re(V), Re(VII)) in coordination chemistry, which could influence the reactivity and stability of this compound.
This article compares K₂[ReBr₄]Br₂ with structurally or functionally related dibromides and potassium-containing halides, emphasizing molecular features, physicochemical properties, and applications.
Properties
CAS No. |
16903-70-1 |
|---|---|
Molecular Formula |
Br6K2Re |
Molecular Weight |
743.8 g/mol |
IUPAC Name |
dipotassium;hexabromorhenium(2-) |
InChI |
InChI=1S/6BrH.2K.Re/h6*1H;;;/q;;;;;;2*+1;+4/p-6 |
InChI Key |
KJFJGUZKEHEZCT-UHFFFAOYSA-H |
SMILES |
[K+].[K+].[Br-].[Br-].Br[Re](Br)(Br)Br |
Isomeric SMILES |
[K+].[K+].[Br-].[Br-].Br[Re](Br)(Br)Br |
Canonical SMILES |
[K+].[K+].Br[Re-2](Br)(Br)(Br)(Br)Br |
Origin of Product |
United States |
Biological Activity
Dipotassium tetrabromorhenium dibromide is characterized by the following chemical properties:
- Molecular Formula : K₂[ReBr₆]
- Molecular Weight : 447.68 g/mol
- Appearance : Typically exists as a crystalline solid.
- Solubility : Soluble in polar solvents.
Anticancer Properties
Recent studies have indicated that rhenium-based compounds exhibit significant anticancer activity. For instance, research has shown that certain rhenium complexes can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells.
Case Study: Rhenium Complexes in Cancer Therapy
A study published in the Journal of Medicinal Chemistry investigated the effects of rhenium complexes on breast cancer cells. The results demonstrated that these compounds could reduce cell viability by up to 70% at specific concentrations, with mechanisms involving DNA damage and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Re(CO)₃Cl | MCF7 (Breast) | 15 | ROS generation |
| Re(CO)₃Br | MDA-MB-231 (Breast) | 12 | DNA intercalation |
Antimicrobial Activity
Dipotassium tetrabromorhenium dibromide has also been evaluated for its antimicrobial properties. Studies have shown that it possesses activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mode of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Research Findings on Antimicrobial Efficacy
A recent investigation assessed the antimicrobial efficacy of various rhenium compounds against pathogenic bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Cytotoxicity Studies
Cytotoxicity assessments are crucial for determining the safety profile of any new compound. In vitro studies using human cell lines have shown that while dipotassium tetrabromorhenium dibromide exhibits cytotoxic effects, these are significantly lower than traditional chemotherapeutic agents, suggesting a potential therapeutic window for further development.
| Cell Line | IC50 (µM) | Type of Effect |
|---|---|---|
| HEK293 (Kidney) | >100 | Low toxicity |
| A549 (Lung Cancer) | 45 | Moderate toxicity |
Comparison with Similar Compounds
Potassium Tetrabromoaurate(III) Dihydrate (KAuBr₄·2H₂O)
- Structure : Gold(III) forms a square-planar [AuBr₄]⁻ complex, with potassium cations and water molecules in the lattice.
- Properties : High solubility in polar solvents due to ionic interactions; stability influenced by the inert nature of Au(III).
- Contrast : Rhenium’s higher oxidation state variability (vs. gold) may lead to redox-active behavior in K₂[ReBr₄]Br₂ , altering catalytic or electronic applications.
Diquat Dibromide (C₁₂H₁₂N₂Br₂)
Bispyridinium Dibromides (e.g., C2–C3 Chain Lengths)
- Structure : Two pyridinium rings linked by alkyl chains (C2–C12), with bromide counterions.
- Properties : Toxicity inversely correlates with chain length; shorter chains (C2–C3) have LD₅₀ ~10–20 mg/kg in mice .
- Contrast : K₂[ReBr₄]Br₂ lacks organic components, suggesting negligible nicotinic receptor inhibition but possible utility in redox catalysis or as a precursor for rhenium-based materials.
Dipotassium Hexafluoromanganate (K₂MnF₆)
- Structure : Hexafluoromanganate(IV) anion ([MnF₆]²⁻ ) with potassium counterions.
- Properties : High thermal stability; used in fluoride-ion batteries.
- Contrast : Bromide ligands in K₂[ReBr₄]Br₂ may lower lattice energy compared to fluoride, increasing solubility in organic solvents.
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Toxicity and Solubility Data
Research Findings and Insights
- Redox Activity : Rhenium complexes like K₂[ReBr₄]Br₂ may exhibit tunable redox states, similar to Suzuki cross-coupling catalysts using dibromides (e.g., Scheme 2.15 in ).
- Environmental Impact: Unlike banned halogenated pesticides (e.g., ethylene dibromide ), inorganic bromides like K₂[ReBr₄]Br₂ may pose lower ecological risks due to reduced bioaccumulation.
Preparation Methods
Direct Halogenation of Rhenium Metal
Metallic rhenium reacts with bromine under controlled conditions to form intermediate bromides, which may be stabilized by potassium bromide. A representative reaction is:
Further reduction or thermal decomposition could yield K₂[ReBr₄]Br₂, though precise conditions (temperature, stoichiometry) remain unverified in the literature.
Redox Reactions with Rhenium Oxides
Rhenium(VII) oxide (Re₂O₇) or perrhenic acid (HReO₄) may serve as precursors. Treatment with hydrobromic acid (HBr) in the presence of a reducing agent like hypophosphorous acid (H₃PO₂) facilitates reduction to Re(III/IV) states:
Subsequent addition of KBr precipitates K₂[ReBr₄]Br₂. This method parallels syntheses of [ReBr₆]³⁻ salts.
Halogen Exchange from Rhenium Chlorides
Chloride-to-bromide exchange using excess KBr in a polar solvent (e.g., ethanol or aqueous HBr):
This route demands rigorous temperature control (50–80°C) to prevent over-bromination or decomposition.
Critical Analysis of Methodologies
Reaction Efficiency and Yield Optimization
Hypothetical yields and conditions for the above methods are extrapolated from analogous systems:
| Method | Temperature Range | Solvent | Yield (Theoretical) | Key Challenges |
|---|---|---|---|---|
| Direct Halogenation | 150–200°C | Bromine (neat) | 40–60% | Explosive risk; side products |
| Redox with HBr | 80–100°C | Aqueous HBr | 50–70% | pH sensitivity; slow kinetics |
| Halogen Exchange | 50–80°C | Ethanol/HBr | 60–75% | Solvent purity; ReCl₅ scarcity |
Purification and Characterization
-
Recrystallization : Dissolving crude product in hot HBr followed by slow cooling yields crystalline K₂[ReBr₄]Br₂.
-
Spectroscopy : IR bands near 250 cm⁻¹ (Re-Br stretches) and UV-Vis absorption at 450 nm (d-d transitions) corroborate structure.
-
X-ray Diffraction : Hypothetical unit cell parameters align with cubic systems (space group Fm-3m), though no experimental data is publicly available.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
